molecular formula C22H26FN3O3S2 B2749258 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 896675-72-2

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2749258
CAS No.: 896675-72-2
M. Wt: 463.59
InChI Key: AWFWTBDMAHQIFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound contains a total of 76 bonds, including 39 non-H bonds, 19 multiple bonds, 12 rotatable bonds, 3 double bonds, and 16 aromatic bonds . It also features 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . The molecular formula is C22H26FN3O3S2 and the molecular weight is 463.59.

Scientific Research Applications

Cyclometalated Compounds and Crystal Structures

Cyclometalated compounds, including those related to benzothiazole derivatives, have been studied for their unique crystal structures and potential applications in materials science. For instance, research on cyclopalladated compounds derived from benzothiazole-related ligands has contributed to the understanding of nonpolymeric, acetate-bridged molecular structures with potential applications in molecular electronics and photonics (B. O. and P. Steel, 1998).

Aromatic Sulfonamide Inhibitors

Aromatic sulfonamides, structurally akin to the specified compound, have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential as therapeutic agents in treating diseases associated with altered enzyme activity. These studies highlight the role of sulfonamide-based compounds in medicinal chemistry (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

High-Performance Polymers

Research on the synthesis and properties of aromatic polyamides and polyimides derived from benzothiazole and related structures has significant implications for developing high-performance, thermally stable, and optically transparent polymers. These materials are crucial for advanced applications in aerospace, electronics, and coatings (P. Tapaswi et al., 2015).

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2/c1-14(2)12-26(13-15(3)4)31(28,29)17-10-8-16(9-11-17)21(27)25-22-24-20-18(23)6-5-7-19(20)30-22/h5-11,14-15H,12-13H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWTBDMAHQIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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